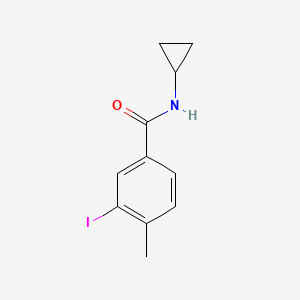

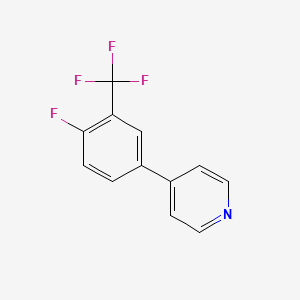

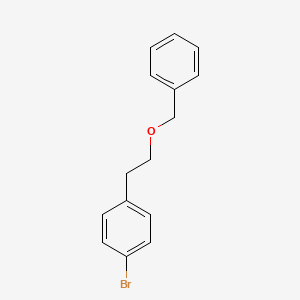

![molecular formula C7H8N2O3 B1323497 6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-羧酸 CAS No. 718621-99-9](/img/structure/B1323497.png)

6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-羧酸

描述

The compound 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a fused heterocyclic scaffold that is part of a broader class of pyrazolo[1,3]oxazine derivatives. These compounds are of interest due to their potential pharmacological properties and their utility as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been reported to be achieved in 3–4 steps starting from commercially available pyrazoles . The process involves the optimization of a protected hydroxyethyl group on N1, which allows for the regiocontrolled construction of pyrazole-5-aldehydes in high yields. Following deprotection and reduction, the resulting compounds exhibit multiple substitution patterns, indicating the versatility of the synthetic approach .

Another efficient three-step synthesis method has been developed for 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives . This method involves the treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process by dehydration of a 1,5-diol intermediate. The reaction is promoted by acid media, leading to good to excellent yields .

Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is characterized by a fused bicyclic ring system that includes a pyrazole ring and an oxazine ring. The presence of a carboxylic acid group adds to the compound's reactivity and potential for further functionalization.

Chemical Reactions Analysis

The intermediate pyrazole lactols, which are precursors to the final oxazine derivatives, have been shown to be versatile synthetic building blocks . These intermediates can undergo various chemical reactions, including etherification, as demonstrated in the synthesis of related compounds . The ability to introduce different substituents through these reactions allows for the generation of a diverse array of derivatives with potential for further chemical exploration.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid are not detailed in the provided papers, the general properties of such heterocyclic compounds typically include moderate to good solubility in common organic solvents, stability under acidic and basic conditions, and the ability to form salts with various counterions. The presence of a carboxylic acid group is likely to increase the compound's solubility in polar solvents and provide additional sites for chemical modification.

科学研究应用

合成和反应性

- 1,2-恶嗪和相关化合物的合成和反应性,包括6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪衍生物,涉及脱水和环化反应。这些化合物在各种有机反应中充当亲电试剂,证明了它们在合成有机化学中的效用(Sainsbury,1991年)。

生物活性

- 吡唑羧酸衍生物,包括6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-羧酸,由于其广泛的生物活性,如抗菌、抗癌、抗炎和抗病毒特性,是药物化学中的重要支架(Cetin,2020年)。

杂环化合物开发

- 使用6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-羧酸衍生物开发杂环化合物展示了该化合物合成具有潜在药物发现和其他化学领域应用的新型杂环的用途(Yoda,2020年)。

药物发现和开发

- 与6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-羧酸相关的吡唑并[1,5-a]嘧啶支架用于药物发现,因为它具有广泛的药用特性,如抗癌、抗炎和抗感染活性,突出了这些衍生物在开发新治疗剂中的潜力(Cherukupalli等人,2017年)。

激酶抑制

- 与6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-羧酸类似的吡唑并[3,4-b]吡啶支架因其在激酶抑制中的应用而被广泛研究,这是靶向癌症治疗中的一个关键领域。这种支架通过多种结合模式与各种激酶相互作用的多功能性使其成为激酶抑制剂设计中的有价值的组成部分(Wenglowsky,2013年)。

安全和危害

- Toxicity : Assessing its toxicity profile is essential for safe handling and potential therapeutic use.

- Combustibility : As a solid, it falls under combustible solids (Storage Class Code 11).

- Flash Point : Not applicable (non-flammable).

未来方向

- Biological Studies : Investigate its biological activity, including potential as an enzyme inhibitor or receptor modulator.

- Derivatives : Explore structural modifications to enhance its properties.

- Drug Development : Evaluate its potential as a lead compound for drug development.

Please note that further research and experimental data are necessary to fully understand the properties and applications of this intriguing compound12.

属性

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-7(11)5-4-6-9(8-5)2-1-3-12-6/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZDKAJETNSREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620468 | |

| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |

CAS RN |

718621-99-9 | |

| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

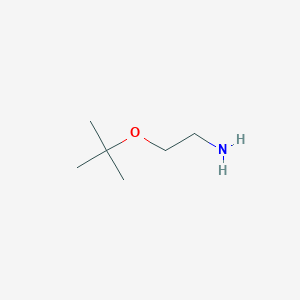

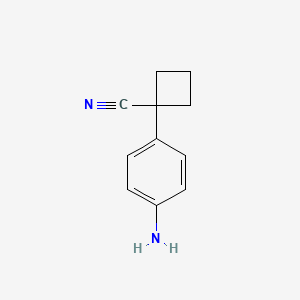

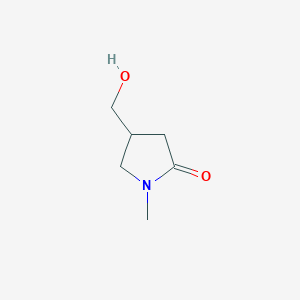

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

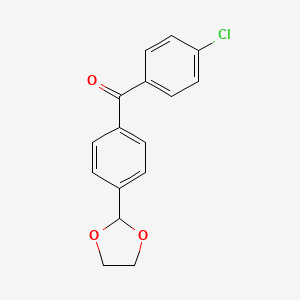

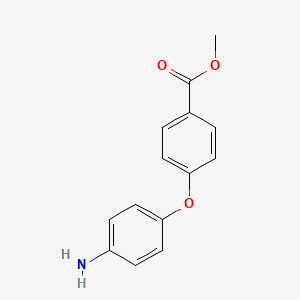

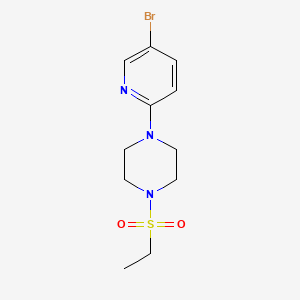

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)

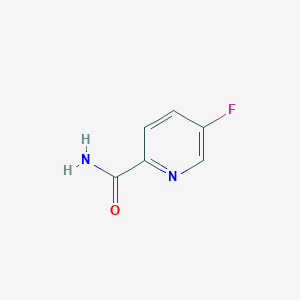

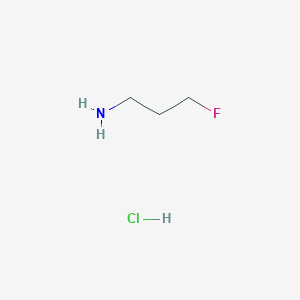

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)